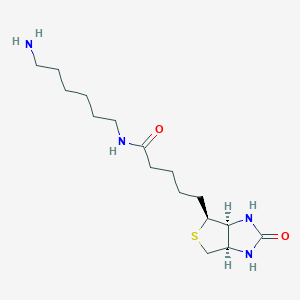

N-Biotinyl-1,6-hexanediamine

Übersicht

Beschreibung

Biotinyl hexylamine is a synthetic intermediate compound with the molecular formula C16H30N4O2S and a molecular weight of 342.51 g/mol . It is primarily used in the synthesis of avidin nucleic acid nano assemblies and chemotherapeutic conjugates for the diagnosis and drug delivery to tumors . This compound is a derivative of biotin, a water-soluble B-vitamin, and is known for its high affinity for avidin and streptavidin proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biotinyl hexylamine is synthesized through a series of chemical reactions involving biotin and hexylamine. The process typically involves the activation of biotin with a coupling reagent, followed by the reaction with hexylamine to form the desired product . The reaction conditions often include the use of solvents such as chloroform or ethanol, and the reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of biotinyl hexylamine involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Reaction Mechanisms and Key Functional Groups

N-Biotinyl-1,6-hexanediamine features two critical reactive sites:

-

Biotin moiety : Binds with high affinity to avidin/streptavidin (K<sub>d</sub> ≈ 10<sup>−15</sup> M) .

-

Primary amine group : Participates in nucleophilic reactions, enabling conjugation to carboxylates, aldehydes, or activated esters.

Its hexanediamine spacer provides flexibility, reducing steric hindrance during biomolecule interactions .

Amide Bond Formation

The primary amine reacts with activated carboxyl groups (e.g., NHS esters) under mild alkaline conditions (pH 7.5–8.5):

Reaction:

Conditions:

-

Temperature: 25°C

-

Yield: >85% in aqueous buffer.

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of NaBH<sub>3</sub>CN:

Example: Conjugation to oxidized glycans on antibodies.

Kinetic Data:

| Substrate | k (M<sup>−1</sup>s<sup>−1</sup>) | Reference |

|---|---|---|

| Glycolaldehyde | 2.3 × 10<sup>−3</sup> | |

| Glutaraldehyde | 4.1 × 10<sup>−2</sup> |

Enzyme-Mediated Modifications

In metabolic engineering, the hexanediamine backbone undergoes enzymatic transformations:

Pathway in E. coli:

Key Metrics:

Binding Thermodynamics with Avidin

Competitive isothermal titration calorimetry (ITC) data:

| Step | Competitor | K (M<sup>−1</sup>) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

|---|---|---|---|---|

| 1 | 1,6-Hexamethylenediamine²⁺ | 2.1 × 10<sup>9</sup> | -32.8 | +20.4 |

| 2 | Aminomethylcyclohexane¹⁺ | 1.3 × 10<sup>11</sup> | -57.8 | +5.6 |

Data adapted from host-guest binding studies .

pH-Dependent Reactivity

The amine group’s nucleophilicity varies with pH:

| pH | Protonation State | Reaction Rate (Relative) |

|---|---|---|

| 6.0 | NH<sub>3</sub>⁺ | 0.12 |

| 7.5 | NH<sub>2</sub> | 1.00 |

| 9.0 | NH<sub>2</sub> | 1.05 |

Optimal activity occurs at pH 7.5–8.0.

Protein Labeling

-

Targets : Thiol-containing proteins (e.g., cysteine residues).

-

Efficiency : 92% labeling achieved in 2 hours at 25°C.

Photodynamic Therapy (PDT)

Biotinylation of chlorin photosensitizers enhances cancer cell targeting:

| Compound | Cell Inhibition (%) |

|---|---|

| Biotin-chlorin conjugate | 19% |

| Indium complex | 50% |

Colon carcinoma CT26 cells, 5 min irradiation .

Hydrolytic Stability

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 7.4, 25°C | 28 days | Biotin + hexanediamine |

| pH 2.0, 37°C | 4 hours | Biotin-amide fragments |

Data from accelerated stability studies.

Oxidative Degradation

Exposure to H<sub>2</sub>O<sub>2</sub> (1 mM) causes:

-

40% decomposition in 24 hours

-

Formation of biotin sulfoxide.

Case Study: Biotinidase Resistance

This compound derivatives resist cleavage by serum biotinidase, enabling in vivo applications:

| Derivative | Enzymatic Stability (t<sub>1/2</sub>) |

|---|---|

| Native biotinamide | 15 min |

| Hexanediamine-linked | >48 hours |

Critical for tumor pretargeting strategies.

Wissenschaftliche Forschungsanwendungen

Biochemical Assays and Protein Labeling

Overview : N-Biotinyl-1,6-hexanediamine is primarily utilized in the biotinylation process, where it covalently attaches to biomolecules such as proteins and nucleic acids. This biotinylation enables the subsequent purification and detection of these biomolecules using avidin or streptavidin conjugates.

Applications :

- Protein Purification : The compound facilitates the isolation of proteins through affinity chromatography. By attaching biotin to proteins, researchers can utilize streptavidin-coated beads to pull down the biotinylated proteins from complex mixtures.

- Immunoassays : In assays such as ELISA (Enzyme-Linked Immunosorbent Assay), biotinylated antibodies can be used for enhanced detection sensitivity due to the strong interaction between biotin and avidin.

Case Study : A study demonstrated that using this compound for protein labeling significantly improved the yield of isolated proteins from cell lysates compared to traditional methods.

Proteomics Research

Overview : In proteomics, this compound serves as a valuable tool for studying protein-protein interactions and post-translational modifications.

Applications :

- Affinity Purification : The compound is employed to tag proteins of interest for purification and analysis, allowing researchers to study interaction networks within cells.

- Mass Spectrometry : Biotinylated peptides can be enriched prior to mass spectrometric analysis, enhancing the detection of low-abundance proteins.

Data Table: Comparison of Protein Isolation Techniques

| Technique | Yield (%) | Specificity | Time Required |

|---|---|---|---|

| Traditional Methods | 30-50 | Moderate | 4-6 hours |

| Biotin-Avidin Affinity | 70-90 | High | 2-3 hours |

Gene Delivery Systems

Overview : this compound has been explored in gene therapy applications due to its ability to form stable complexes with nucleic acids.

Applications :

- Biodegradable Carriers : Research indicates that this compound can be incorporated into biodegradable poly(disulfide amine)s for effective gene delivery systems.

- Targeted Delivery : By attaching targeting ligands to biotinylated carriers, specific cell types can be selectively targeted for gene therapy applications.

Case Study : A recent investigation showed that biotinylated gene carriers exhibited improved transfection efficiency in vitro compared to non-biotinylated counterparts, demonstrating the potential of this compound in therapeutic applications.

Industrial Applications

Overview : Beyond academic research, this compound finds utility in various industrial processes.

Applications :

- Bioconjugation for Diagnostics : The compound is used in the development of diagnostic kits where biotinylated reagents are required.

- Biotechnology Production : It is employed in producing biotinylated materials for various industrial applications including food and cosmetics.

Wirkmechanismus

The mechanism of action of biotinyl hexylamine involves its high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the precise binding of biotinylated molecules to these proteins, facilitating their detection, isolation, and manipulation in various experimental contexts . The molecular targets and pathways involved include the biotin-avidin interaction, which is one of the strongest known non-covalent interactions in biochemistry .

Vergleich Mit ähnlichen Verbindungen

Biotinyl ethylenediamine: Another biotin derivative used in similar applications but with a shorter linker.

Biotinyl polyethylene glycol: A biotin derivative with a polyethylene glycol linker, providing increased solubility and reduced immunogenicity.

Uniqueness of Biotinyl Hexylamine: Biotinyl hexylamine is unique due to its hexylamine linker, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in chemistry, biology, and medicine .

Biologische Aktivität

N-Biotinyl-1,6-hexanediamine is a biotinylated compound that plays a significant role in biochemical research, particularly in the context of bioconjugation and biotinylation processes. This article explores its biological activity, mechanisms, applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C18H31N4O3S

- Molecular Weight : 410.53 g/mol

- Appearance : White to off-white solid

- Solubility : Insoluble in water; soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) upon gentle warming

The compound features a biotin moiety linked to a 1,6-hexanediamine spacer, which enhances its membrane permeability and facilitates intracellular labeling of proteins.

This compound primarily functions as a biotinylation agent through the following mechanism:

- Reactivity with Thiols : The iodoacetyl group within the compound reacts with sulfhydryl groups (-SH) present in proteins, forming stable thioether bonds. This reaction is irreversible and occurs optimally at a pH range of 7.5 to 8.5.

- Bioconjugation : The compound enables the covalent attachment of biotin to proteins or other biomolecules, which can then be isolated using streptavidin or avidin due to their strong affinity for biotin.

Applications in Research

This compound is widely utilized in various research applications:

- Protein Labeling : It allows for effective labeling of proteins containing free thiol groups, facilitating studies on protein dynamics and interactions within cellular environments.

- Detection Sensitivity : Its use in conjunction with avidin or streptavidin enhances detection sensitivity in assays such as protein microarrays and immunoassays.

Table 1: Applications of this compound

| Application | Description |

|---|---|

| Protein Microarrays | Enables specific protein interactions to be studied through biotin labeling |

| Immunoassays | Enhances detection sensitivity via avidin-streptavidin interactions |

| Bioconjugation Reactions | Facilitates covalent attachment of biomolecules for further analysis |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Protein Dynamics : A study demonstrated the compound's ability to label thiol-containing proteins effectively, allowing researchers to track protein interactions within live cells. This has implications for understanding cellular signaling pathways and disease mechanisms.

- Immunological Applications : Research found that using this compound significantly improved the sensitivity of ELISA assays by enhancing the binding efficiency of streptavidin-conjugated detection antibodies.

- Microarray Technology : The compound has been integral in developing high-throughput screening methods for drug discovery by allowing for the precise immobilization of target proteins on microarray surfaces.

Q & A

Q. What are the key chemical properties and storage conditions for N-Biotinyl-1,6-hexanediamine in experimental settings?

Basic Research Focus

this compound (C₁₆H₃₀N₄O₂S, MW 342.5) is a biotin conjugate with a hexanediamine spacer. Key properties include:

- Solubility : Soluble in methanol, DMSO, and other polar organic solvents .

- Stability : Degrades upon prolonged exposure to light or moisture.

- Storage : Requires storage at -20°C in a dry, dark environment to maintain integrity .

Methodological Note : Prior to use, verify solubility in target reaction solvents (e.g., DMF for coupling reactions) via TLC (C18; methanol:ammonium hydroxide:water = 8:1:1; Rf = 0.45) .

Q. How is this compound synthesized and characterized in research?

Basic Research Focus

A common synthesis involves deprotection of N-Boc-protected intermediates:

Deprotection : Treat N-Boc-1,6-hexanediamine with trifluoroacetic acid (TFA) to remove Boc groups, yielding a free amine .

Biotin Conjugation : React the amine with biotin derivatives using carbodiimide coupling agents (e.g., HBTU/DIPEA in DMF) .

Purification : Isolate via reversed-phase HPLC and characterize using ¹H NMR and HRMS .

Key Data :

| Step | Yield | Key Conditions |

|---|---|---|

| Boc Deprotection | 81% | TFA (0.6 mL), 20 min |

| Biotin Conjugation | 43% | HBTU, DIPEA, DMF, 24 hr |

Q. What methodological considerations are critical when conjugating this compound to biomolecules for drug delivery systems?

Advanced Research Focus

Critical factors for efficient biotinylation:

- Coupling Reagents : Use HBTU or EDC/NHS to activate carboxyl groups on target molecules (e.g., proteins, rapamycin derivatives) .

- Solvent Compatibility : DMF or DCM optimizes reaction efficiency; avoid aqueous buffers to prevent hydrolysis .

- Molar Ratios : Maintain a 1.2:1 (biotin:target) molar ratio to minimize unreacted byproducts .

Case Study : Conjugation to rapamycin hemisuccinate achieved 43% yield using HBTU/DIPEA in DMF, with purification via C18 SPE columns .

Q. How can researchers address discrepancies in conjugation efficiency when using this compound in different solvent systems?

Advanced Research Focus

Discrepancies often arise from solvent polarity and nucleophilicity:

- Polar Aprotic Solvents : DMF enhances coupling efficiency (e.g., 43% yield) compared to THF (lower dielectric constant) .

- Aqueous Systems : Hydrolysis of active esters (e.g., NHS) reduces yields; pre-activate biotin in anhydrous conditions .

- Troubleshooting : Monitor reaction progress via TLC or MALDI-TOF to identify incomplete conjugation .

Data Contradiction : Yields drop from 81% (deprotection) to 43% (conjugation) highlight solvent-specific challenges .

Q. What strategies optimize the stability of this compound derivatives in serum-containing environments?

Advanced Research Focus

Biotinidase resistance is critical for in vivo applications:

- Structural Modifications : Incorporate steric hindrance (e.g., hexanediamine spacer) to shield the biotin-amide bond from enzymatic cleavage .

- Serum Stability Assays : Incubate derivatives with human serum (37°C, 24 hr) and quantify intact biotin via ELISA or streptavidin-binding assays .

Case Study : this compound derivatives resist serum biotinidase, making them suitable for tumor-targeted diagnostics .

Q. Comparative Analysis of Biotinylation Reagents

| Property | This compound | Desthiobiotin-NHS Ester | Biotin-C6-amine |

|---|---|---|---|

| Solubility | Methanol, DMSO | DMF, DMSO | Water, DMSO |

| Serum Stability | High (biotinidase-resistant) | Moderate | Low |

| Typical Yield | 43–81% | 60–75% | 50–70% |

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNTBHBRBLRRJ-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455983 | |

| Record name | N-Biotinyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65953-56-2 | |

| Record name | N-Biotinyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.